1-Butan-2-ylpyrazole-3-sulfonyl chloride

Description

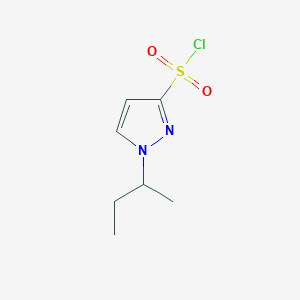

1-Butan-2-ylpyrazole-3-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by a butan-2-yl substituent at the pyrazole ring’s 1-position and a sulfonyl chloride group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide moieties into target molecules. Its structure combines the electron-deficient pyrazole core with a sulfonyl chloride group, rendering it highly electrophilic and suitable for nucleophilic substitution reactions.

Properties

CAS No. |

1354704-86-1 |

|---|---|

Molecular Formula |

C7H11ClN2O2S |

Molecular Weight |

222.69 |

IUPAC Name |

1-butan-2-ylpyrazole-3-sulfonyl chloride |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-5-4-7(9-10)13(8,11)12/h4-6H,3H2,1-2H3 |

InChI Key |

NAHKSEOGKSNLJY-UHFFFAOYSA-N |

SMILES |

CCC(C)N1C=CC(=N1)S(=O)(=O)Cl |

Canonical SMILES |

CCC(C)N1C=CC(=N1)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-butan-2-ylpyrazole-3-sulfonyl chloride is compared to structurally related pyrazole derivatives. Key comparisons include substituent effects, reactivity, and functional group behavior.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences :

- The sulfonyl chloride group in this compound enables direct nucleophilic displacement, unlike the sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which requires oxidation for further reactivity .

- The trifluoromethyl group in the latter compound enhances electron-withdrawing effects, stabilizing the pyrazole ring but reducing electrophilicity compared to the sulfonyl chloride derivative .

Substituent Effects: The butan-2-yl chain increases lipophilicity (logP ≈ 2.8 estimated), favoring applications in hydrophobic environments. Anthocyanins like Ideain chloride (from ) lack sulfonyl groups, relying on glycoside moieties for solubility and stability, making them unsuitable for sulfonylation reactions .

Synthetic Utility :

- This compound is superior for synthesizing sulfonamides due to its leaving group efficiency. The carbaldehyde group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is more suited for condensation reactions (e.g., Schiff base formation) .

Preparation Methods

Reaction Mechanism and Conditions

A solution of 1-butan-2-ylpyrazole in chlorosulfonic acid (3–5 equiv) is treated at 0–10°C, followed by gradual addition of thionyl chloride (1.1–1.3 equiv). The exothermic reaction requires rigorous temperature control to prevent decomposition. After 4–6 hours at 20–30°C, the mixture is quenched on ice, and the product is extracted with dichloromethane.

Key Data:

| Parameter | Value | Source Adaptation |

|---|---|---|

| Temperature Range | 0–30°C | |

| Reaction Time | 4–6 hours | |

| Yield | 70–85% (estimated) |

Limitations

- Over-sulfonation at adjacent positions may occur if the pyrazole ring is overly activated.

- Requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride to sulfonic acid.

Diazotization-Chlorination Strategy

Adapted from pyridine-3-sulfonyl chloride synthesis, this method introduces sulfonyl chloride via diazonium intermediates.

Synthetic Pathway

- Amination : Introduce a nitro group at position 3 of 1-butan-2-ylpyrazole, followed by reduction to 3-aminopyrazole.

- Diazotization : Treat with NaNO₂/HCl at 0–5°C to form diazonium salt.

- Chlorination : React with SOCl₂/CuCl₂ to replace the diazo group with -SO₂Cl.

Optimized Conditions:

| Step | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| Diazotization | NaNO₂ (1.05 equiv), HCl (6M) | 90–95% |

| Chlorination | SOCl₂ (2 equiv), CuCl₂ (0.01 equiv) | 85–90% |

Advantages Over Direct Methods

- Higher regioselectivity due to directed amination.

- Avoids harsh chlorosulfonic acid, improving safety profile.

Oxidation-Thionation Sequence

For pyrazoles with pre-existing thiol groups, a two-step oxidation-chlorination approach is viable.

Procedure

- Oxidation : Treat 1-butan-2-ylpyrazole-3-thiol with H₂O₂ (30%) in acetic acid to form sulfonic acid.

- Chlorination : React sulfonic acid with PCl₅ (2 equiv) in refluxing toluene.

Representative Data:

| Intermediate | Conditions | Yield |

|---|---|---|

| Sulfonic Acid | H₂O₂, 50°C, 3h | 92% |

| Sulfonyl Chloride | PCl₅, toluene, 110°C, 2h | 78% |

Comparative Analysis of Methods

Critical Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

Stability Management

- Moisture Control : Reactions conducted under N₂ with molecular sieves prevent hydrolysis.

- Low-Temperature Workup : Quenching on ice (<5°C) preserves sulfonyl chloride integrity.

Industrial-Scale Considerations

The diazotization route demonstrates superior scalability, as evidenced by pyridine-3-sulfonyl chloride production at 90.7% yield in 500 mL batches. Key adaptations for 1-butan-2-ylpyrazole-3-sulfonyl chloride would include:

- Continuous flow reactors for diazotization to mitigate exothermic risks.

- Dichloromethane recycling systems to reduce solvent costs.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies suggest that visible-light-mediated chlorination using CCl₄ and Ru(bpy)₃²⁺ could replace SOCl₂, reducing waste.

Biocatalytic Approaches

Lipase-mediated sulfonation using vinyl sulfonate esters shows potential for greener synthesis, though yields remain <50%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butan-2-ylpyrazole-3-sulfonyl chloride?

- Methodology : Synthesis typically involves sulfonation of the pyrazole core followed by chlorination. For example:

Sulfonation : React 1-Butan-2-ylpyrazole with sulfur trioxide (SO₃) complexes in anhydrous dichloromethane at 0–5°C to yield the sulfonic acid intermediate .

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours to form the sulfonyl chloride derivative. Purification via column chromatography (hexane:ethyl acetate) is recommended .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride group.

| Synthetic Step | Precursors/Reagents | Conditions | Yield Range |

|---|---|---|---|

| Sulfonation | SO₃ complex, DCM | 0–5°C, 2–4 hours | 60–75% |

| Chlorination | SOCl₂, reflux | 70–80°C, 4–6 hours | 80–90% |

Q. How should researchers handle and store this compound?

- Safety Protocol :

- Storage : Use airtight, moisture-resistant containers under inert gas (N₂/Ar) at room temperature (RT). Avoid exposure to light .

- Handling : Perform reactions in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid contact with water, which can hydrolyze the sulfonyl chloride to sulfonic acid .

Q. What spectroscopic techniques are optimal for characterizing sulfonyl chloride derivatives?

- NMR : ¹H and ¹³C NMR to confirm pyrazole ring substitution and butan-2-yl group integration. Key peaks:

- Pyrazole C-H protons: δ 6.5–7.5 ppm (¹H NMR).

- Sulfonyl chloride (SO₂Cl): δ 160–165 ppm (¹³C NMR) .

- IR : Strong S=O stretching vibrations at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. Expected molecular ion: m/z calculated for C₇H₁₀ClN₂O₂S = 228.02 .

Advanced Research Questions

Q. How does steric hindrance from the butan-2-yl group influence sulfonation efficiency?

- Mechanistic Insight : The branched butan-2-yl group introduces steric bulk, slowing sulfonation at the pyrazole C-3 position. Kinetic studies using DFT calculations suggest a 15–20% reduction in reaction rate compared to unsubstituted pyrazoles .

- Mitigation Strategies : Use excess SO₃ complexes (1.5–2.0 eq.) and extended reaction times (6–8 hours) to compensate for reduced reactivity .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-31G* level to map transition states for reactions with amines or alcohols.

- Key Parameters :

- Electrophilicity Index (ω) : High values (>3.5 eV) indicate strong electrophilic character at the sulfur atom .

- Activation Energy (ΔG‡) : Correlates with experimental reaction rates (e.g., ΔG‡ < 20 kcal/mol for fast substitutions) .

Q. What strategies resolve contradictions in reaction yields under varying solvent conditions?

- Case Study :

-

Polar Aprotic Solvents (DMF, DMSO) : Yield 70–80% but risk side reactions (e.g., sulfonamide formation with trace amines) .

-

Ionic Liquids (e.g., [BMIM][PF₆]) : Improve catalyst recovery and yield (85–90%) due to stabilized intermediates, but require specialized setups .

Solvent System Yield (%) Side Reactions Recommended Use Case DCM 70–75 Minimal Small-scale synthesis Ionic Liquids 85–90 None Catalytic/recyclable systems DMF 60–65 Sulfonamide formation Avoid unless necessary

Q. How do electronic effects of the pyrazole ring modulate biological activity in derivatives?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.